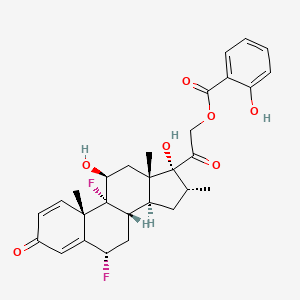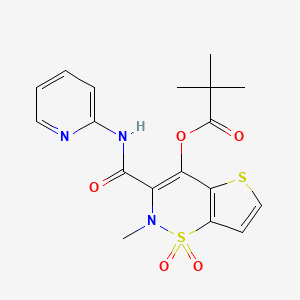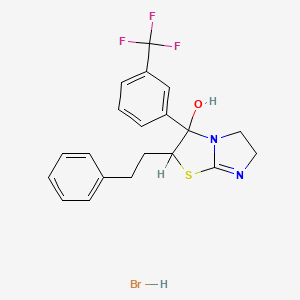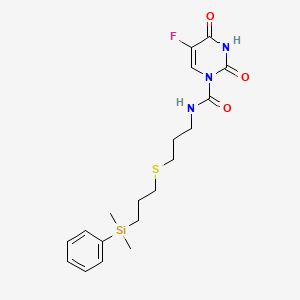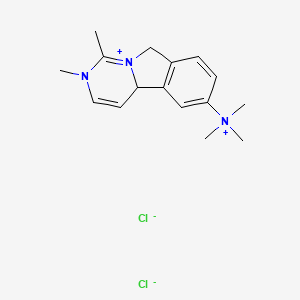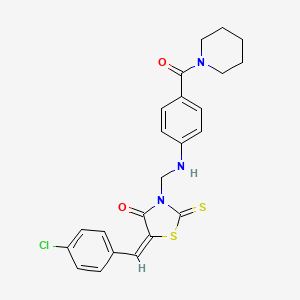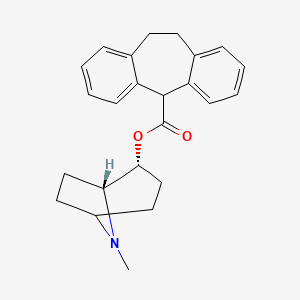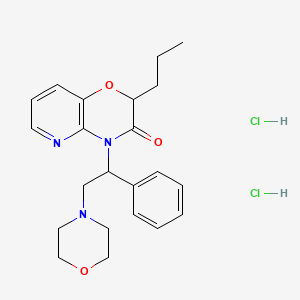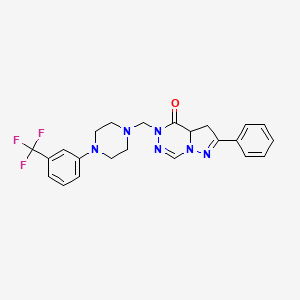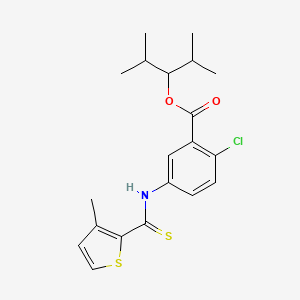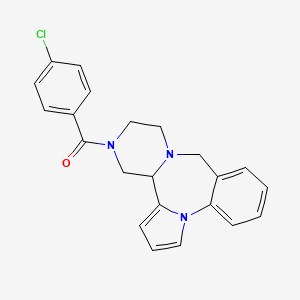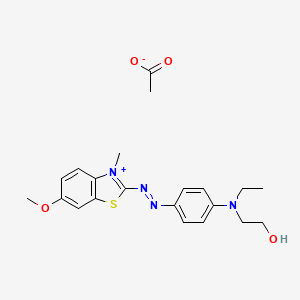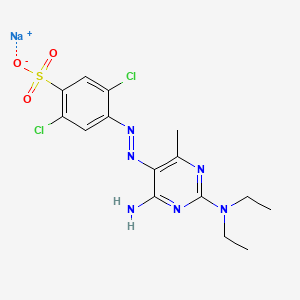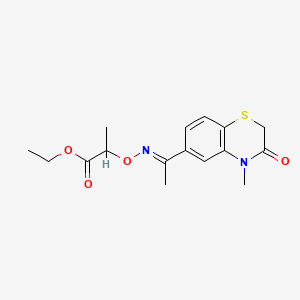
Propanoic acid, 2-(((1-(3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzothiazin-6-yl)ethylidine)amino)oxy)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 4556074 is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields
Preparation Methods
The synthesis of BRN 4556074 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Initial Reaction: The starting materials undergo a series of chemical reactions, often involving catalysts and solvents, to form intermediate compounds.
Intermediate Formation: These intermediates are then subjected to further reactions, such as condensation or cyclization, to build the core structure of BRN 4556074.
Final Steps: The final steps may include purification processes like crystallization or chromatography to isolate the pure compound.
Industrial production methods for BRN 4556074 are optimized for large-scale synthesis, ensuring high yield and purity. These methods often involve automated systems and stringent quality control measures to maintain consistency.
Chemical Reactions Analysis
BRN 4556074 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: BRN 4556074 can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Scientific Research Applications
BRN 4556074 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Researchers are exploring its potential therapeutic applications, such as its ability to modulate biological pathways involved in diseases.
Industry: BRN 4556074 is used in the development of new materials and chemical processes, contributing to advancements in technology and manufacturing.
Mechanism of Action
The mechanism of action of BRN 4556074 involves its interaction with specific molecular targets within biological systems. These interactions can modulate various pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research, but they may include enzymes, receptors, and signaling molecules.
Comparison with Similar Compounds
BRN 4556074 can be compared with other similar compounds to highlight its uniqueness:
Fmoc-1-Aminocyclohexanecarboxylic Acid: This compound is used in solid-phase synthesis and has applications in biomedicine.
BRN 4556074 stands out due to its specific structure and properties, which make it suitable for a wide range of applications in different scientific fields.
Properties
CAS No. |
91119-77-6 |
|---|---|
Molecular Formula |
C16H20N2O4S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
ethyl 2-[(E)-1-(4-methyl-3-oxo-1,4-benzothiazin-6-yl)ethylideneamino]oxypropanoate |
InChI |
InChI=1S/C16H20N2O4S/c1-5-21-16(20)11(3)22-17-10(2)12-6-7-14-13(8-12)18(4)15(19)9-23-14/h6-8,11H,5,9H2,1-4H3/b17-10+ |
InChI Key |
HMXRSIVQOFKCKQ-LICLKQGHSA-N |
Isomeric SMILES |
CCOC(=O)C(C)O/N=C(\C)/C1=CC2=C(C=C1)SCC(=O)N2C |
Canonical SMILES |
CCOC(=O)C(C)ON=C(C)C1=CC2=C(C=C1)SCC(=O)N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


